molecular formula C12H16O2 B12568812 Butanoic acid, (1S)-1-phenylethyl ester CAS No. 161024-76-6

Butanoic acid, (1S)-1-phenylethyl ester

Cat. No.: B12568812
CAS No.: 161024-76-6
M. Wt: 192.25 g/mol
InChI Key: GGKADXREVJTZMF-JTQLQIEISA-N
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Description

Butanoic acid, (1S)-1-phenylethyl ester is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is derived from butanoic acid and (1S)-1-phenylethanol. It is characterized by its unique chemical structure, which contributes to its distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, (1S)-1-phenylethyl ester typically involves the esterification reaction between butanoic acid and (1S)-1-phenylethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion. The reaction can be represented as follows:

Butanoic acid+(1S)-1-phenylethanolButanoic acid, (1S)-1-phenylethyl ester+Water\text{Butanoic acid} + \text{(1S)-1-phenylethanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+(1S)-1-phenylethanol→Butanoic acid, (1S)-1-phenylethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, (1S)-1-phenylethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and (1S)-1-phenylethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Butanoic acid and (1S)-1-phenylethanol.

    Reduction: Butanol and (1S)-1-phenylethanol.

    Transesterification: New ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Butanoic acid, (1S)-1-phenylethyl ester has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of butanoic acid, (1S)-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, influencing cellular functions and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, ethyl ester: Similar ester with a different alcohol component.

    Butanoic acid, methyl ester: Another ester with a different alcohol component.

    Phenylacetic acid, (1S)-1-phenylethyl ester: Similar ester with a different acid component.

Uniqueness

Butanoic acid, (1S)-1-phenylethyl ester is unique due to its specific combination of butanoic acid and (1S)-1-phenylethanol, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in biological systems and contributes to its characteristic aroma, making it valuable in various applications.

Properties

CAS No.

161024-76-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[(1S)-1-phenylethyl] butanoate

InChI

InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m0/s1

InChI Key

GGKADXREVJTZMF-JTQLQIEISA-N

Isomeric SMILES

CCCC(=O)O[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCCC(=O)OC(C)C1=CC=CC=C1

Origin of Product

United States

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